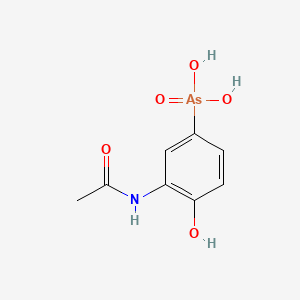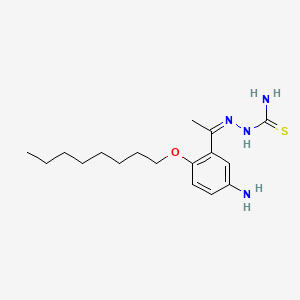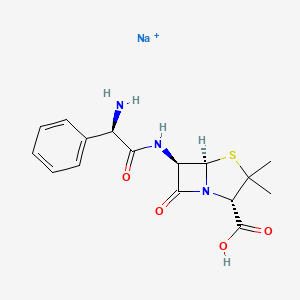
200-708-1
Übersicht
Beschreibung
Ampicillin-Natrium ist ein halbsynthetisches Derivat von Penicillin, das zur Klasse der Aminopenicilline gehört. Es wird häufig zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt, die sowohl von grampositiven als auch von gramnegativen Bakterien verursacht werden. Ampicillin-Natrium ist bekannt für seine breite antibakterielle Aktivität und wird in klinischen Umgebungen häufig zur Behandlung von Infektionen der Atemwege, Harnwegsinfektionen, Meningitis, Salmonellose und Endokarditis eingesetzt .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Herstellung von Ampicillin-Natrium umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit Ampicillin-Trihydrat als Rohstoff. Der Prozess umfasst die Herstellung und Trennung eines Ampicillin-Aminsals-Zwischenprodukts, gefolgt von der Herstellung einer Natrium-Isoöctanoat-Lösung. Das Ampicillin-Aminsalz wird dann in der Natrium-Isoöctanoat-Lösung wieder gelöst, um ein Salz zur Reaktion zu bilden. Die letzten Schritte umfassen Kristallisation, Filtration, Waschen und Trocknen, um das Ampicillin-Natrium zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Herstellung von Ampicillin-Natrium typischerweise die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf hohe Reinheit, Qualitätsstabilität und einen geringen Verunreinigungsgehalt optimiert. Das Schlüsselzwischenprodukt, Ampicillin-Ammoniumsalz, wird abgetrennt, um sicherzustellen, dass das Endprodukt von hoher Qualität ist und eine gute Fließfähigkeit aufweist .
Wissenschaftliche Forschungsanwendungen
Ampicillin-Natrium wird in verschiedenen Bereichen der wissenschaftlichen Forschung ausgiebig verwendet:
Medizin: Es wird zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt und ist ein wichtiger Bestandteil bei der Entwicklung neuer Antibiotika
Wirkmechanismus
Ampicillin-Natrium übt seine bakteriziden Wirkungen aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an spezifische Proteine, die als Penicillin-bindende Proteine (PBPs) bezeichnet werden und in der bakteriellen Zellwand vorhanden sind. Diese Bindung hemmt den letzten Transpeptidationschritt der Peptidoglycansynthese, was zur Störung der Zellwandbildung und letztendlich zur Lyse der Bakterienzelle führt .
Wirkmechanismus
Ampicillin sodium, also known as 200-708-1 or Ampicillin sodium salt, is a semi-synthetic derivative of penicillin. It functions as an orally active broad-spectrum antibiotic .
Target of Action
The primary targets of Ampicillin sodium are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Ampicillin sodium inhibits bacterial cell-wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The binding of Ampicillin sodium to PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference disrupts the cell wall synthesis pathway, leading to the weakening of the bacterial cell wall and eventual cell lysis .
Pharmacokinetics
Ampicillin sodium exhibits good absorption when administered orally, with about 50% of the drug being absorbed . It is distributed into the bile and can penetrate the cerebrospinal fluid when the meninges are inflamed . The drug is primarily excreted unchanged in the urine, with approximately 90% of the drug being eliminated within 24 hours .
Result of Action
The action of Ampicillin sodium results in the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes the bacteria to lyse, or break apart . This bactericidal action helps to clear the bacterial infection.
Action Environment
The action, efficacy, and stability of Ampicillin sodium can be influenced by various environmental factors. For instance, the presence of β-lactamase, an enzyme produced by some bacteria, can cleave the β-lactam ring of Ampicillin, rendering it inactive . Therefore, the effectiveness of Ampicillin sodium can be reduced in environments where β-lactamase-producing bacteria are present .
Biochemische Analyse
Biochemical Properties
Ampicillin sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located in the bacterial cell wall. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. By binding to PBPs, Ampicillin sodium inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .
Cellular Effects
Ampicillin sodium affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity also affects cell signaling pathways and gene expression, as the bacteria are unable to maintain their structural integrity. In mammalian cells, Ampicillin sodium can influence cellular metabolism by altering the composition of the gut microbiota, which can impact nutrient absorption and immune function .
Molecular Mechanism
The molecular mechanism of action of Ampicillin sodium involves binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Ampicillin sodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ampicillin sodium can change over time. The stability of Ampicillin sodium in aqueous solutions is influenced by factors such as pH and temperature. Over time, the antibiotic may degrade, reducing its effectiveness. Long-term exposure to Ampicillin sodium can also lead to the development of antibiotic resistance in bacterial populations, which can impact its efficacy in treating infections .
Dosage Effects in Animal Models
The effects of Ampicillin sodium vary with different dosages in animal models. At therapeutic doses, Ampicillin sodium effectively treats bacterial infections without causing significant adverse effects. At high doses, it can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. The threshold for these toxic effects varies depending on the species and individual sensitivity .
Metabolic Pathways
Ampicillin sodium is primarily excreted unchanged in the urine, indicating minimal metabolism in the body. It interacts with renal transporters that facilitate its excretion. The metabolic pathways involved in the degradation of Ampicillin sodium are not well-characterized, but it is known to be stable against hydrolysis by beta-lactamases .
Transport and Distribution
Ampicillin sodium is distributed throughout the body, with a volume of distribution slightly higher than the extracellular fluid volume. It is transported across cell membranes by specific transporters and is primarily excreted unchanged in the urine. The distribution of Ampicillin sodium is limited by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Ampicillin sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not require specific targeting signals or post-translational modifications to reach its site of action. In mammalian cells, Ampicillin sodium does not accumulate in specific organelles but may influence cellular function indirectly through its effects on the gut microbiota .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ampicillin sodium involves several steps. One common method starts with ampicillin trihydrate as the raw material. The process includes preparing and separating an ampicillin amine salt intermediate, followed by the preparation of a sodium isooctanoate solution. The ampicillin amine salt is then redissolved in the sodium isooctanoate solution to form a salt for reaction. The final steps involve crystallizing, filtering, washing, and drying to obtain the ampicillin sodium .
Industrial Production Methods
In industrial settings, the production of ampicillin sodium typically involves large-scale synthesis using similar methods as described above. The process is optimized for high purity, quality stability, and low impurity content. The key intermediate, ampicillin ammonium salt, is separated to ensure the final product is of high quality and has good flowability .
Analyse Chemischer Reaktionen
Reaktionstypen
Ampicillin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter der Abbau mit Hydroxylradikalen. Diese Reaktion ist thermodynamisch günstig und beinhaltet die Addition des Hydroxylradikals an die Carbonylgruppe des Beta-Lactamrings .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Ampicillin-Natrium verwendet werden, sind Hydroxylradikale und andere Oxidationsmittel. Die Reaktionsbedingungen beinhalten oft bestimmte Temperatur- und pH-Einstellungen, um optimale Reaktionsraten und Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die beim Abbau von Ampicillin-Natrium gebildet werden, umfassen verschiedene Zwischenprodukte, von denen einige eine höhere Toxizität aufweisen als die Ausgangssubstanz .
Vergleich Mit ähnlichen Verbindungen
Ampicillin-Natrium gehört zur Familie der Beta-Lactam-Antibiotika, zu der Penicilline, Cephalosporine, Carbapeneme und Monobactame gehören . Im Vergleich zu anderen ähnlichen Verbindungen hat Ampicillin-Natrium ein breiteres Wirkungsspektrum und ist gegen eine größere Bandbreite von Bakterien wirksam. Es ist anfälliger für den Abbau durch Beta-Lactamase-Enzyme, die von resistenten Bakterien produziert werden .
Ähnliche Verbindungen
Amoxicillin: Ähnlich wie Ampicillin, aber mit besserer Resorption im Darm und weniger gastrointestinalen Nebenwirkungen.
Penicillin G: Wirksam gegen grampositive Bakterien, aber weniger wirksam gegen gramnegative Bakterien im Vergleich zu Ampicillin.
Die einzigartigen Eigenschaften von Ampicillin-Natrium, wie seine breite Aktivität und seine Fähigkeit, die Synthese der bakteriellen Zellwand zu hemmen, machen es zu einem wertvollen Antibiotikum sowohl in klinischen als auch in Forschungssettings.
Eigenschaften
CAS-Nummer |
69-52-3 |
|---|---|
Molekularformel |
C16H19N3NaO4S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |
InChI-Schlüssel |
CFOQSNKFOROIKY-YWUHCJSESA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na+] |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
69-52-3 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
69-53-4 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



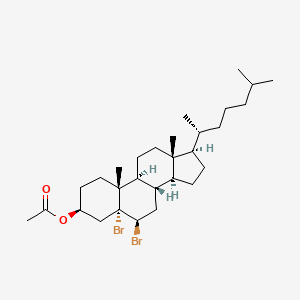


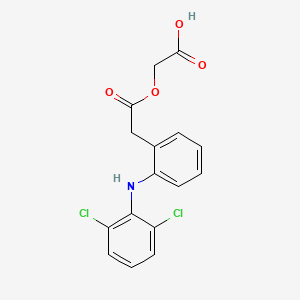
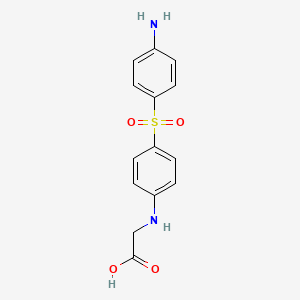
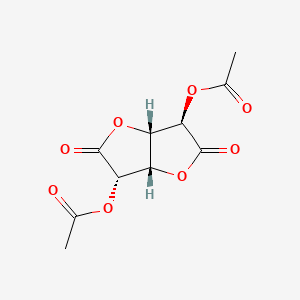
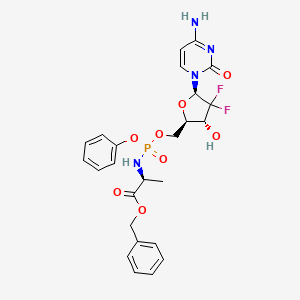
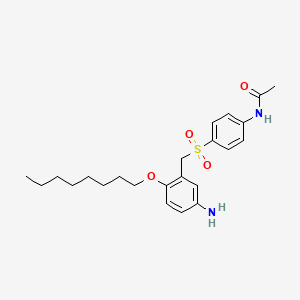
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
